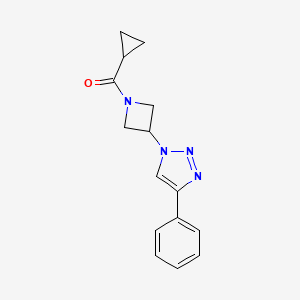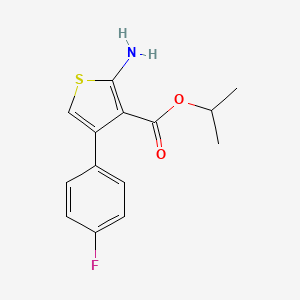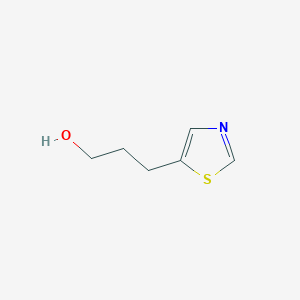
cyclopropyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “cyclopropyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a complex organic molecule. It contains a cyclopropyl group, a phenyl group, a 1H-1,2,3-triazol-1-yl group, and an azetidin-1-yl group . It’s worth noting that compounds with similar structures have been studied for their potential as VHL inhibitors for the treatment of various conditions, including anemia, ischemia, stroke, and cancer .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the azide-alkyne Huisgen cycloaddition, which is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole . Other methods may involve Suzuki–Miyaura cross-coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds often features considerable delocalization of π-electron density within the triazole ring . The structure of these compounds can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of supramolecular chains via N–H···N hydrogen bonding, and C–H···O and C–H···N interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be characterized using techniques like IR absorption spectra and 1H-NMR spectrum . For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .作用机制
Target of Action
The compound contains a 1,2,3-triazole ring, which is a common feature in many bioactive compounds. The triazole ring can interact with various biological targets due to its ability to form hydrogen bonds and its aromatic nature .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many triazole-containing compounds are involved in a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. Given the diversity of biological activities associated with triazole-containing compounds, the effects could be quite varied .
实验室实验的优点和局限性
Cyclopropyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone offers several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. Additionally, it exhibits significant biological activity, making it a valuable tool for studying disease mechanisms and developing potential therapeutic agents. However, the compound also has some limitations, including its potential toxicity and limited solubility in water.
未来方向
There are several future directions for the study of cyclopropyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone. One potential direction is to further investigate its mechanism of action and identify potential targets for therapeutic intervention. Additionally, the compound's potential as a therapeutic agent for the treatment of Alzheimer's disease and diabetes could be further explored. Finally, the development of novel synthetic routes and modifications to the compound's chemical structure could lead to the discovery of more potent and selective analogs.
合成方法
Cyclopropyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of cyclopropylamine, 4-phenyl-1H-1,2,3-triazole, and ethyl chloroformate. The reaction proceeds under mild conditions and yields a high purity product.
科学研究应用
Cyclopropyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antibacterial, antifungal, and anticancer activities. Additionally, it has also demonstrated potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and diabetes.
属性
IUPAC Name |
cyclopropyl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(12-6-7-12)18-8-13(9-18)19-10-14(16-17-19)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZMWEACBHWHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934014.png)
![Ethyl 2-(2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazol-4-yl)acetate](/img/structure/B2934015.png)


![example 71 [US20090306039]](/img/structure/B2934020.png)
![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2934021.png)
![5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2934022.png)


![Methyl 3-[(4-chlorophenyl){2-[(2-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934028.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propyl]amino}acetamide](/img/structure/B2934033.png)
